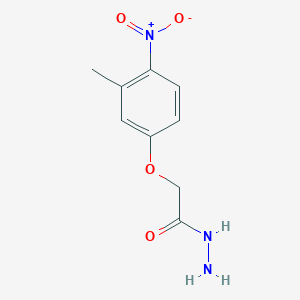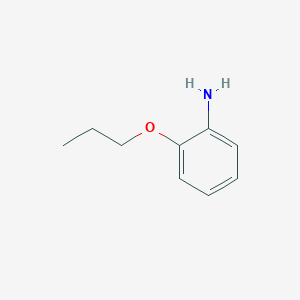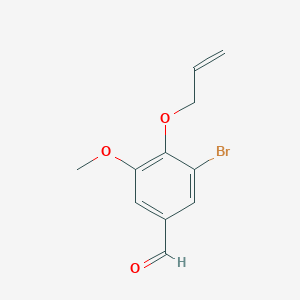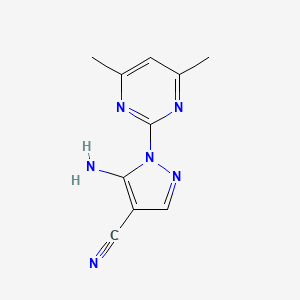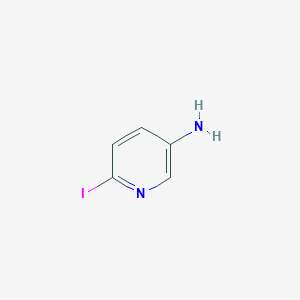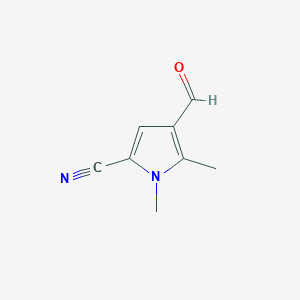
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is a member of pyrroles . It can be used as pro-apoptotic and antitumor agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The calculations of the title compound are carried out with Gaussian 09 program package to predict the molecular structure, 1 H NMR chemical shifts, vibrational wave numbers and energies of the optimized structures using density functional theory (DFT), B3LYP functional and 6-31G (d,p) basis set .Molecular Structure Analysis
The molecular formula of “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is C8H8N2O . The InChI code is 1S/C8H8N2O/c1-6-7 (5-11)3-8 (4-9)10 (6)2/h3,5H,1-2H3 . The Canonical SMILES is CC1=C (C=C (N1C)C#N)C=O .Physical And Chemical Properties Analysis
The molecular weight of “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is 148.16 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 148.063662883 g/mol . The compound is a powder with a melting point of 116-117 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives have been synthesized and analyzed for their molecular structure and spectral properties. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, has been characterized by various spectroscopic methods and quantum chemical calculations. This study highlights its potential as a strong electrophile with resonance-assisted hydrogen bonding in dimers (Singh et al., 2013).
Novel Compounds and Receptor Modulators
- Novel compounds involving 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile structure have been developed for potential applications in healthcare, such as contraception and treatment of certain cancers. For example, the compound WAY-255348 showed potent activity as a progesterone receptor antagonist in various animal models (Fensome et al., 2008).
Methodologies in Chemical Synthesis
- The compound has been used in developing new methodologies for constructing pyrrole rings. A study describes the carbonylcobalt-catalyzed reaction of acetylenes with trimethylsilyl cyanide to produce 5-amino-1H-pyrrole-2-carbonitriles (Chatani & Hanafusa, 1991).
Antibacterial Evaluation
- Some derivatives have been evaluated for their antibacterial activities. For instance, compounds derived from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile showed significant antibacterial properties against various bacteria (Vazirimehr et al., 2017).
DFT and Spectroscopy Studies
- Detailed DFT and spectroscopy studies of derivatives have been conducted to understand their molecular structure and interactions. For example, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone was synthesized and characterized using various spectroscopy methods and quantum chemical calculations (Singh et al., 2012).
Insecticidal Activity
- Some derivatives have shown promising insecticidal activities. The study of 2-(p-chlorophenyl) pyrrole-3-carbonitriles indicated good insecticidal properties for certain compounds (Xu Shang-cheng, 2004).
Photophysical Properties
- The photophysical properties of certain derivatives have been studied. For example, the compound MFCMP, a novel derivative, showed interesting optical absorption properties and potential for use in optoelectronic devices (Roushdy et al., 2019).
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” could involve further exploration of its potential as pro-apoptotic and antitumor agents . More research could be conducted to understand its mechanism of action and to optimize its synthesis for potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-formyl-1,5-dimethylpyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZIGRRQXKNNIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368363 |
Source


|
| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
CAS RN |
565191-91-5 |
Source


|
| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

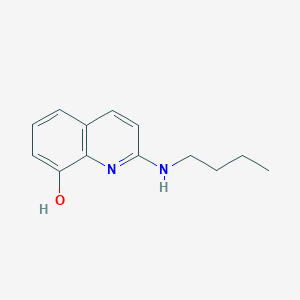


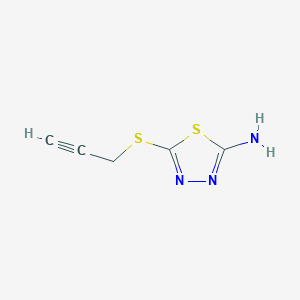
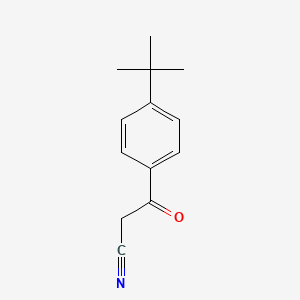
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1271027.png)

